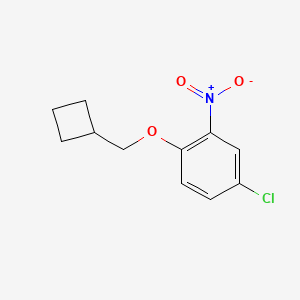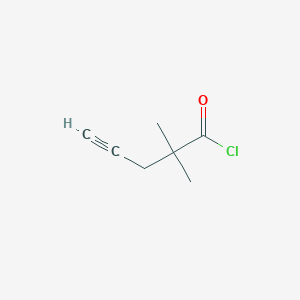![molecular formula C7H5Cl2N3O B1457458 2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 1393572-20-7](/img/structure/B1457458.png)
2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
Vue d'ensemble
Description
The compound “2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one” is also known as "tert-butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate" . It is a useful research chemical .
Synthesis Analysis
This compound can be prepared through a synthetic route . One method involves stirring Intermediate 4 in DCM with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The molecular formula of this compound is C12H15Cl2N3O2 . The molecular weight is 304.17 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is used as an organic synthesis intermediate and pharmaceutical intermediate, primarily in laboratory research and chemical pharmaceutical synthesis processes .Physical And Chemical Properties Analysis
The compound has a density of 1.352±0.06 g/cm3 (Predicted), a boiling point of 423.1±45.0 °C (Predicted), a flash point of 209.7°C, and a vapor pressure of 2.3E-07mmHg at 25°C . The refractive index is 1.56 .Applications De Recherche Scientifique
Organic Synthesis Intermediate
This compound can be used as an intermediate in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceutical Intermediate
“2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one” can also be used as an intermediate in the production of pharmaceuticals . It can be used in the synthesis of drugs, contributing to the development of new treatments for various diseases.
Pesticide Production
This compound can be used as a raw material in the production of pesticides . It has fungicidal and insecticidal properties, which can help protect crops from pests and diseases.
Laboratory Research
In laboratory research, this compound can be used in experimental development processes . It can be used to study its properties and reactions with other compounds.
Chemical Industry
In the chemical industry, this compound can be used in the synthesis of other chemicals . It can contribute to the production of a wide range of chemicals used in various industries.
Safety and Handling
This compound has certain toxicity and may cause irritation to the respiratory system, skin, and eyes . Proper safety procedures should be followed when handling this compound, including wearing appropriate personal protective equipment, such as laboratory gloves, protective eyewear, and lab coats, and ensuring operations are conducted in a well-ventilated environment .
Safety And Hazards
This compound has certain toxicity and may cause irritation to the respiratory system, skin, and eyes . Proper safety procedures should be followed when handling this compound, including wearing appropriate personal protective equipment such as laboratory gloves, safety glasses, and lab coats, and ensuring operations are conducted in a well-ventilated environment .
Orientations Futures
The compound is a useful research chemical and can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and chemical pharmaceutical synthesis processes . Future directions may include further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O/c8-5-4-3(11-7(9)12-5)1-2-10-6(4)13/h1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCMCEDKBAMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)
![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)
![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)



![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)

![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)


